molecular formula C10H19BrO2 B13476593 1-Bromo-2-(2-propoxyethoxy)cyclopentane

1-Bromo-2-(2-propoxyethoxy)cyclopentane

Katalognummer: B13476593
Molekulargewicht: 251.16 g/mol
InChI-Schlüssel: CUMDSESOQKIAPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(2-propoxyethoxy)cyclopentane is an organic compound with the molecular formula C10H19BrO2. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with a ring structure. This compound is characterized by the presence of a bromine atom and a propoxyethoxy group attached to a cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Bromo-2-(2-propoxyethoxy)cyclopentane can be synthesized through a multi-step process involving the following steps:

    Bromination of Cyclopentane: Cyclopentane is reacted with bromine in the presence of a catalyst to form bromocyclopentane.

    Etherification: Bromocyclopentane is then reacted with 2-propoxyethanol in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments is crucial for industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(2-propoxyethoxy)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclopentane derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Formation of 2-(2-propoxyethoxy)cyclopentanol.

    Oxidation: Formation of 2-(2-propoxyethoxy)cyclopentanone.

    Reduction: Formation of 2-(2-propoxyethoxy)cyclopentane.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2-propoxyethoxy)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2-propoxyethoxy)cyclopentane involves its interaction with molecular targets through its functional groups. The bromine atom and the propoxyethoxy group can participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-chlorocyclopentane: Similar structure with a chlorine atom instead of the propoxyethoxy group.

    1-Bromo-2-methoxycyclopentane: Similar structure with a methoxy group instead of the propoxyethoxy group.

    1-Bromo-2-ethoxycyclopentane: Similar structure with an ethoxy group instead of the propoxyethoxy group.

Uniqueness

1-Bromo-2-(2-propoxyethoxy)cyclopentane is unique due to the presence of the propoxyethoxy group, which imparts specific chemical properties and reactivity. This functional group allows for unique interactions and reactions that are not observed in similar compounds with different substituents.

Eigenschaften

Molekularformel

C10H19BrO2

Molekulargewicht

251.16 g/mol

IUPAC-Name

1-bromo-2-(2-propoxyethoxy)cyclopentane

InChI

InChI=1S/C10H19BrO2/c1-2-6-12-7-8-13-10-5-3-4-9(10)11/h9-10H,2-8H2,1H3

InChI-Schlüssel

CUMDSESOQKIAPV-UHFFFAOYSA-N

Kanonische SMILES

CCCOCCOC1CCCC1Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.